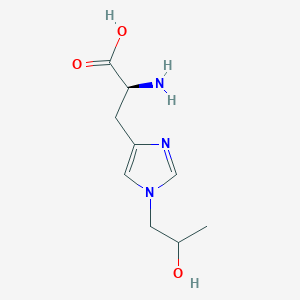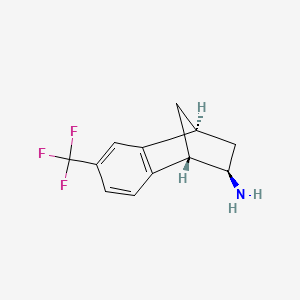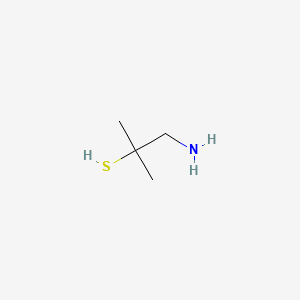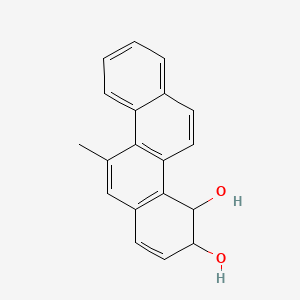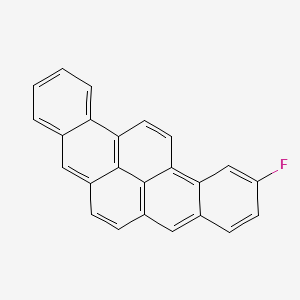
(+)-2-Methyl-1-butanol
概要
説明
Synthesis Analysis
The synthesis of (+)-2-Methyl-1-butanol can involve various chemical processes, including fermentation and chemical synthesis from precursors like 2-keto-3-methylvalerate. Corynebacterium glutamicum has been engineered to produce (+)-2-Methyl-1-butanol via the Ehrlich pathway, highlighting the biotechnological approach to synthesizing this compound (Vogt et al., 2016).
Molecular Structure Analysis
The molecular structure of (+)-2-Methyl-1-butanol plays a significant role in its chemical behavior and physical properties. Its structure consists of a five-carbon chain with a methyl group on the second carbon and a hydroxyl group on the first carbon, contributing to its solubility and reactivity.
Chemical Reactions and Properties
(+)-2-Methyl-1-butanol undergoes various chemical reactions, including oxidation and pyrolysis. For example, the oxidation of racemic (+)-2-Methyl-1-butanol by alcohol oxidase from yeasts like Candida boidinii can produce an enantiomeric excess of the R-isomer, demonstrating enantioselectivity in biochemical transformations (Clark et al., 1994).
Physical Properties Analysis
The physical properties of (+)-2-Methyl-1-butanol, such as density, refractive index, and speed of sound, have been thoroughly studied. These properties are crucial for the material's handling and application in various industries. For instance, the densities, refractive indices, and speeds of sound for binary and ternary mixtures involving (+)-2-Methyl-1-butanol have been measured, providing valuable data for the chemical engineering field (Iloukhani & Mohammadlou, 2014).
Chemical Properties Analysis
The chemical properties of (+)-2-Methyl-1-butanol, including its reactivity and interactions with other chemicals, are essential for its application in synthesis and manufacturing processes. The compound's behavior in reactions, such as its enantioselective oxidation and role in azeotropic mixtures, highlights its versatility in chemical synthesis and processing (Clark et al., 1994).
科学的研究の応用
Biofuel Production
- Application : (+)-2-Methyl-1-butanol is explored as a potential biofuel. Its properties make it a suitable alternative fuel or blending component for combustion engines.
- Research Insights : Studies have provided experimental data on its combustion characteristics, including ignition delay times and laminar flame speeds, contributing to a better understanding of its use as a biofuel (Park et al., 2015).
Microbial Fermentation and Engineering
- Application : It is produced as a by-product in microbial fermentations from amino acid substrates. Efforts have been made to increase its production through metabolic engineering of microbial strains.
- Research Insights : Metabolic engineering approaches have been employed to develop microbial strains for the enhanced production of (+)-2-Methyl-1-butanol (Cann & Liao, 2009).
Industrial and Solvent Uses
- Application : It serves as a solvent in various industrial applications. Its properties make it useful in the production of other chemicals.
- Research Insights : The combustion and oxidation kinetics of (+)-2-Methyl-1-butanol have been studied to understand its behavior in different industrial processes (Serinyel et al., 2014).
Chemical Synthesis
- Application : This compound is a key ingredient in chemical synthesis, especially for higher alcohol synthesis.
- Research Insights : Research has focused on synthesizing and characterizing catalysts for producing 2-methyl-1-alcohols like iso-butanol from synthesis gas, highlighting its role in chemical synthesis (Roberts & Sun, 2000).
特性
IUPAC Name |
(2R)-2-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRQEDXDYOZYLA-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901044400 | |
| Record name | (+)-2-Methyl-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-2-Methyl-1-butanol | |
CAS RN |
616-16-0 | |
| Record name | (+)-2-Methyl-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-butanol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-2-Methyl-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-1-BUTANOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O91KQ00JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (+)-2-Methyl-1-butanol?
A1: (+)-2-Methyl-1-butanol has the molecular formula C5H12O and a molecular weight of 88.15 g/mol.
Q2: Is (+)-2-Methyl-1-butanol chiral?
A2: Yes, (+)-2-Methyl-1-butanol is chiral, indicated by the "(+)" prefix denoting its specific rotation of plane-polarized light. [, ]
Q3: How can I distinguish between the enantiomers of 2-Methyl-1-butanol?
A3: Chiral capillary gas chromatography, particularly with perethylated β-cyclodextrin as a chiral stationary phase, can effectively resolve 2-Methyl-1-butanol enantiomers. [] Additionally, 1H NMR analysis of diastereomeric esters formed with (S)-2-methyl-1-butanol can be used to determine absolute configuration and enantiomeric composition. []
Q4: Is (+)-2-Methyl-1-butanol commercially available?
A4: While 2-Methyl-1-butanol exists as a mixture of enantiomers, the specific enantiomer (+)-2-Methyl-1-butanol, a potential building block for various natural products, is not readily available commercially. []
Q5: How is (+)-2-Methyl-1-butanol synthesized?
A5: (+)-2-Methyl-1-butanol can be synthesized through a total synthesis approach utilizing the boronic ester homologation method. This method involves four steps to achieve the desired product. [] Additionally, enzymatic resolution of (R,S)-2-methyl-1-butanol using immobilized thermophilic esterase APE1547 in a non-aqueous media can yield (S)-2-methyl-1-butanol. []
Q6: What role does (+)-2-Methyl-1-butanol play in alcoholic beverages?
A6: (+)-2-Methyl-1-butanol is a significant component of fusel oil, influencing the aroma profile of various alcoholic beverages. Its presence is notable in grape brandies, plum brandies, and Chinese alcoholic beverages. [, , , ]
Q7: How does the concentration of (+)-2-Methyl-1-butanol in alcoholic beverages vary?
A7: The concentration of (+)-2-Methyl-1-butanol in beverages like plum brandy can vary depending on factors like the plum variety used and the distillation cut. []
Q8: Can the presence and ratios of (+)-2-Methyl-1-butanol and other compounds be used for beverage identification?
A8: Yes, the characteristic pattern of (+)-2-Methyl-1-butanol and other congeners, particularly the ratios of iso-butanol: n-propanol, iso-amyl alcohol: n-propanol, and methanol: n-propanol, can serve as identifying markers for specific alcoholic beverages, like those originating from China. []
Q9: Are there any potential applications of (+)-2-Methyl-1-butanol in pheromone research?
A9: Yes, racemic 2-Methyl-1-butanol has been investigated as a component in pheromone blends to attract various cerambycid beetle species, potentially contributing to pest monitoring strategies. []
Q10: Can (+)-2-Methyl-1-butanol be used as a solvent?
A10: Research has explored the solubility of various crystalline organic compounds in 2-Methyl-1-butanol, leading to the development of Abraham model correlations for solute transfer into the alcohol from water and gas phases. This research sheds light on its potential as a solvent and its interactions with different solutes. []
Q11: Has (+)-2-Methyl-1-butanol been studied in the context of nanoparticle synthesis?
A11: Yes, a novel approach utilizing Tequila as a green chemistry source for SiO2 nanoparticle synthesis revealed the presence of 2-Methyl-1-butanol as a major constituent. The higher alcohols, including 2-Methyl-1-butanol, act as dispersers, potentially influencing nanoparticle formation and characteristics. []
Q12: What is the role of (+)-2-Methyl-1-butanol in fusel alcohol production in yeast?
A12: While pyruvate decarboxylase in Saccharomyces cerevisiae can catalyze the decarboxylation of branched-chain 2-oxo acids, including those derived from isoleucine (precursor to 2-Methyl-1-butanol), it is not essential for fusel alcohol production. This suggests alternative pathways for 2-Methyl-1-butanol formation in yeast. []
Q13: What are the implications of the dielectric properties of (+)-2-Methyl-1-butanol?
A13: Monohydroxy alcohols like (+)-2-Methyl-1-butanol exhibit a prominent Debye-type dielectric relaxation, which, while significant, does not directly correlate with structural relaxation like the alpha process. Studies on (+)-2-Methyl-1-butanol and its mixtures with isomers highlight the complex relationship between dielectric and structural dynamics in these alcohols. [, ]
Q14: Are there any studies on the toxicological effects of (+)-2-Methyl-1-butanol?
A14: While specific toxicological data on (+)-2-Methyl-1-butanol might be limited, research on the percutaneous absorption enhancer 2-Methyl-1-butanol suggests potential for skin damage at high concentrations. [] This highlights the need for careful consideration of concentration and exposure when handling the compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

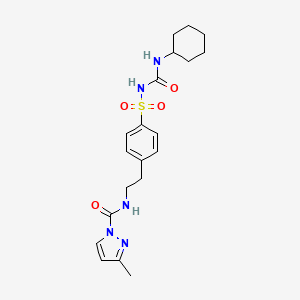
![3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1214142.png)
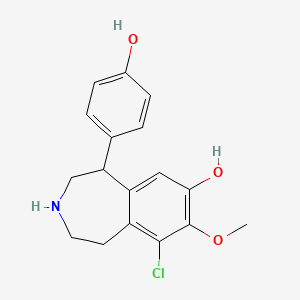
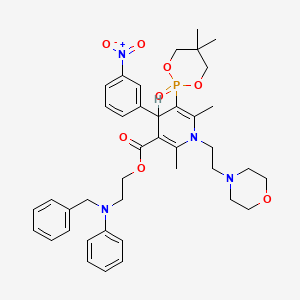
![6-(Dipropylamino)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-1-ol](/img/structure/B1214148.png)



